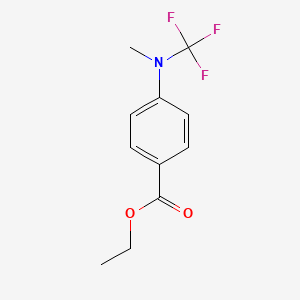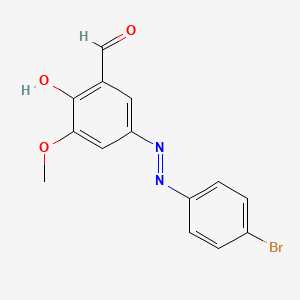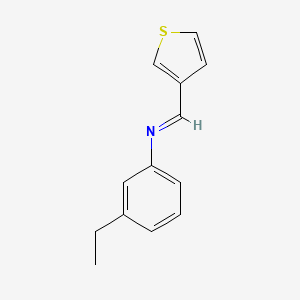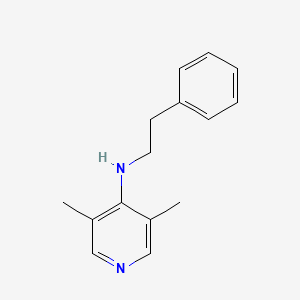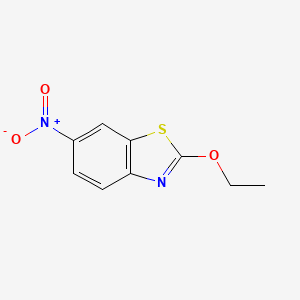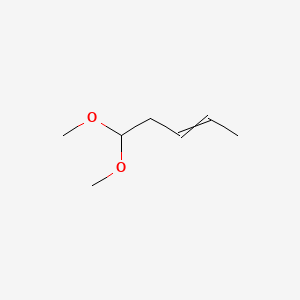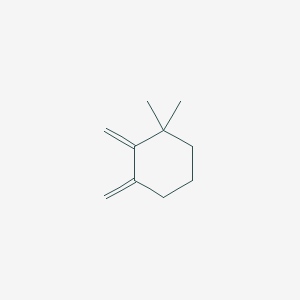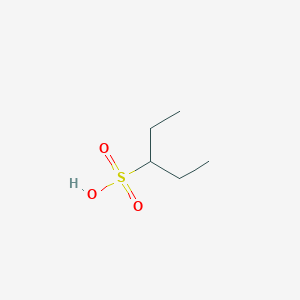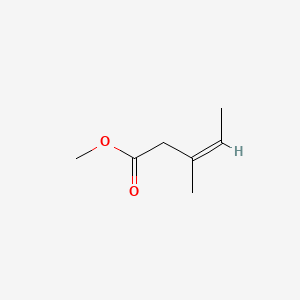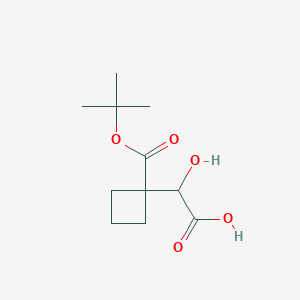
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl ring substituted with a tert-butoxycarbonyl group and a hydroxyacetic acid moiety, making it a versatile molecule for synthetic and analytical purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (BOC) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The cyclobutyl ring is then introduced through various cyclization reactions, and the hydroxyacetic acid moiety is added through esterification or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or intermediate in metabolic studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxyacetic acid moiety may participate in hydrogen bonding and other interactions with biological molecules, while the cyclobutyl ring and tert-butoxycarbonyl group contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid: Similar structure but with an amino group instead of a hydroxy group.
Cyclobutyl derivatives: Various cyclobutyl-containing compounds with different functional groups.
Uniqueness
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid is unique due to its combination of a cyclobutyl ring, tert-butoxycarbonyl group, and hydroxyacetic acid moiety. This unique structure imparts specific chemical and physical properties that make it valuable for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C11H18O5 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-hydroxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutyl]acetic acid |
InChI |
InChI=1S/C11H18O5/c1-10(2,3)16-9(15)11(5-4-6-11)7(12)8(13)14/h7,12H,4-6H2,1-3H3,(H,13,14) |
Clave InChI |
JYLRRMYRZSRUKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1(CCC1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



